3-Bromo-2-phenylimidazo[1,2-a]pyrimidine
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Overview
Description
3-Bromo-2-phenylimidazo[1,2-a]pyrimidine is a heterocyclic compound with the molecular formula C12H8BrN3. It is a derivative of imidazo[1,2-a]pyrimidine, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine can be synthesized through a chemodivergent approach using α-bromoketones and 2-aminopyridines. The reaction involves a one-pot tandem cyclization/bromination process in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidant . The cyclization to form the imidazo[1,2-a]pyrimidine ring is promoted by further bromination, and no base is required .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cyclization Reactions: Reagents like TBHP and solvents such as ethyl acetate are used.
Major Products Formed:
- Substitution reactions yield various substituted imidazo[1,2-a]pyrimidines.
- Cyclization reactions can lead to the formation of more complex heterocyclic compounds .
Scientific Research Applications
3-Bromo-2-phenylimidazo[1,2-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Biological Studies: The compound is used in the study of biological pathways and molecular interactions due to its ability to interact with various biological targets.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
2-Phenylimidazo[1,2-a]pyrimidine: Lacks the bromine atom, which can affect its reactivity and biological activity.
3-Chloro-2-phenylimidazo[1,2-a]pyrimidine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.
Uniqueness: 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and can influence its biological activity .
Properties
IUPAC Name |
3-bromo-2-phenylimidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3/c13-11-10(9-5-2-1-3-6-9)15-12-14-7-4-8-16(11)12/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGMBHUSGZGHTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587677 |
Source
|
Record name | 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904814-72-8 |
Source
|
Record name | 3-Bromo-2-phenylimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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